(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-(trifluoromethoxy)benzyl)propanoic acid
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Overview
Description
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-(trifluoromethoxy)benzyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a trifluoromethoxybenzyl group, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-(trifluoromethoxy)benzyl)propanoic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Formation of the Propanoic Acid Backbone: The propanoic acid backbone is constructed through a series of reactions, including alkylation and oxidation.
Introduction of the Trifluoromethoxybenzyl Group: The trifluoromethoxybenzyl group is introduced via nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize yield.
Purification Techniques: Employing advanced purification techniques like chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-(trifluoromethoxy)benzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules
Biology
In biology, (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-(trifluoromethoxy)benzyl)propanoic acid may be used in the study of enzyme interactions and protein modifications. The Fmoc group is particularly useful in peptide synthesis.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound may be used in the production of specialty chemicals and advanced materials. Its unique properties could be leveraged in various industrial applications, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-(trifluoromethoxy)benzyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group can be removed under basic conditions, revealing the amino group, which can then participate in various biochemical reactions. The trifluoromethoxybenzyl group may enhance the compound’s binding affinity to certain proteins or enzymes, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzyl)propanoic acid: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-methoxybenzyl)propanoic acid: Contains a methoxy group instead of a trifluoromethoxy group, potentially altering its reactivity and interactions.
Uniqueness
The presence of the trifluoromethoxy group in (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-(trifluoromethoxy)benzyl)propanoic acid makes it unique compared to similar compounds. This group can significantly influence the compound’s electronic properties, reactivity, and interactions with biological targets.
Properties
Molecular Formula |
C26H22F3NO5 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-[3-(trifluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C26H22F3NO5/c27-26(28,29)35-18-7-5-6-16(13-18)12-17(24(31)32)14-30-25(33)34-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-11,13,17,23H,12,14-15H2,(H,30,33)(H,31,32)/t17-/m0/s1 |
InChI Key |
KYHBXILGBZTMKL-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC4=CC(=CC=C4)OC(F)(F)F)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC(=CC=C4)OC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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